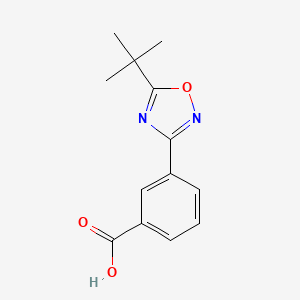

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid

Description

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound with the molecular formula C13H14N2O3 It is characterized by the presence of a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which is further substituted with a tert-butyl group

Properties

IUPAC Name |

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDISPYCSVBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. For instance, tert-butylamidoxime can be activated by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the nitrile oxide intermediate, which then reacts with 4-aminobenzonitrile in dimethylformamide (DMF) to yield the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzoic acid moiety.

Substitution: The tert-butyl group or other substituents on the oxadiazole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol. The compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a tert-butyl group. Its structural characteristics contribute to its reactivity and potential applications in various fields.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound also shows promise in the treatment of inflammatory diseases. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Material Science

Polymer Additives

In material science, this compound is utilized as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it valuable for producing high-performance plastics and composites .

Flame Retardants

The compound's structural features allow it to function as a flame retardant in various materials. It helps to improve the fire resistance of polymers without significantly compromising their physical properties .

Environmental Applications

Photodegradation Studies

Recent research has explored the photodegradation of this compound under UV light exposure. The findings suggest that this compound can be effectively broken down into less harmful substances, indicating its potential use in environmental remediation strategies .

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: This compound also contains the 1,2,4-oxadiazole ring but with different substituents, leading to distinct properties and applications.

2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core but differ in their functional groups, affecting their reactivity and biological activity.

Uniqueness

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific combination of the oxadiazole ring, tert-butyl group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, relevant case studies, and detailed research findings.

The chemical formula for this compound is C₁₃H₁₄N₂O₃, with a CAS number of 775304-06-8. It is characterized by its oxadiazole ring, which is known for conferring various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 775304-06-8 |

| Hazard Information | Irritant |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| 3-Acetyl-2,5-disubstituted oxadiazoles | E. coli | 16 µg/mL |

| 1,3,4-Oxadiazole derivatives | Staphylococcus spp. | 8 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. Notably, it has been observed that certain derivatives exhibit low cytotoxicity while promoting cell viability in specific conditions.

Table 2: Cytotoxicity Assessment in Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) after 24h |

|---|---|---|---|

| This compound | L929 | 100 | 95 |

| A549 | 50 | 110 | |

| HepG2 | 100 | 102 |

The antimicrobial action of oxadiazole derivatives is believed to be linked to their ability to interfere with bacterial biofilm formation and gene transcription related to virulence factors. The presence of the -N=CO group in their structure plays a crucial role in these activities .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives found that those with hydrophobic substituents exhibited enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity and Cell Viability : In another investigation focusing on the cytotoxic effects of oxadiazole derivatives on cancer cell lines (A549 and HepG2), it was found that certain compounds increased cell viability significantly at lower concentrations while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, and what key experimental parameters influence yield?

- Answer : The synthesis typically involves cyclocondensation of a benzoic acid derivative with a tert-butyl-substituted oxadiazole precursor. Key parameters include reaction temperature (e.g., reflux conditions for optimal ring closure), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids for regioselectivity). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms proton and carbon environments, while Infrared (IR) spectroscopy validates functional groups like the carboxylic acid and oxadiazole ring. Mass spectrometry (MS) determines molecular weight. For crystalline samples, X-ray Diffraction (XRD) provides unambiguous structural confirmation, as demonstrated in analogous tert-butyl-substituted heterocycles .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in the reactivity studies of this compound?

- Answer : Discrepancies may arise from solvent effects or unaccounted steric hindrance from the tert-butyl group. Use Density Functional Theory (DFT) to model solvation and compare with experimental XRD data for structural validation. Adjust computational parameters (e.g., basis sets) to better reflect bulky substituents .

Q. What strategies are effective in optimizing reaction conditions to enhance yield without compromising purity?

- Answer : Employ Design of Experiments (DoE) to systematically vary factors like temperature, stoichiometry, and catalyst loading. For example, orthogonal arrays can identify interactions between tert-butyl steric effects and oxadiazole ring stability. Monitor reaction progress via TLC or HPLC to minimize byproduct formation .

Q. How should conflicting NMR and mass spectrometry data be resolved during structural elucidation?

- Answer : Contradictions often stem from impurities or isotopic anomalies. Re-run NMR under deuterated solvents (e.g., DMSO-d6) to exclude solvent peaks. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion integrity .

Q. What safety protocols and waste management practices are critical when handling this compound?

- Answer : Use personal protective equipment (PPE) and conduct reactions in fume hoods due to potential volatile intermediates. Segregate acidic waste containing benzoic acid derivatives from organic solvents. Collaborate with certified waste management agencies for neutralization and disposal, adhering to protocols for oxadiazole-containing compounds .

Q. What methodologies are employed to study potential biological interactions, such as enzyme inhibition assays?

- Answer : Use fluorescence-based assays to screen for interactions with target enzymes (e.g., hydrolases). Molecular docking studies can predict binding affinities to active sites, while Surface Plasmon Resonance (SPR) quantifies kinetic parameters. Validate findings with in vitro dose-response curves and control experiments using structurally similar inhibitors .

Notes on Experimental Design and Data Interpretation

- Crystallography : For structural ambiguity, single-crystal XRD is indispensable. The tert-butyl group’s steric profile may influence crystal packing, as seen in benzoxazole analogs .

- Synthetic Optimization : Pilot small-scale reactions (<1g) to refine conditions before scaling. Monitor exothermic events during oxadiazole formation to prevent decomposition .

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., NMR chemical shift predictions via ACD/Labs or ChemDraw) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.